1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-
Description
1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- is a bis-pyrrole derivative in which two pyrrole rings are linked via a 4-methylphenyl-substituted methylene bridge. This compound serves as a key intermediate in porphyrin synthesis, particularly for applications in materials science and medicinal chemistry . Its structure is characterized by the presence of a central aromatic (4-methylphenyl) group, which influences electronic properties and steric interactions during macrocyclization reactions .
Synthesis typically follows a condensation reaction between pyrrole derivatives and substituted benzaldehydes under acidic conditions, as outlined in general method 6.4.2 (e.g., yields of 77–95% for analogous compounds) . Nuclear magnetic resonance (NMR) data confirm the bis-pyrrole connectivity, with characteristic proton signals for the methylene bridge (δ ~6.1–6.7 ppm) and aromatic protons (δ ~7.2–8.1 ppm) .
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-6-8-13(9-7-12)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYGTSVFRRTLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455104 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHYLPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147804-55-5 | |
| Record name | 1H-PYRROLE, 2,2'-[(4-METHYLPHENYL)METHYLENE]BIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrochloric Acid-Mediated Synthesis
The most scalable method involves condensing pyrrole with 4-methylbenzaldehyde under acidic conditions. Adapted from the nitro-analog synthesis, this protocol achieves near-quantitative yields:
Procedure :
- Reactants : Pyrrole (40 mmol), 4-methylbenzaldehyde (20 mmol)
- Catalyst : HCl (conc., 2 mL)
- Solvent : Water (10 mL)
- Conditions : Stirring at 20°C for 2 h
The reaction proceeds via electrophilic aromatic substitution, where the aldehyde carbonyl is protonated, forming a resonance-stabilized carbocation. Two pyrrole molecules attack this intermediate, followed by dehydration to yield the target compound. Post-synthesis, extraction with dichloromethane and column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product in >95% purity.
Optimization Insights :
- Catalyst Load : Excess HCl (>10 mol%) accelerates kinetics but risks pyrrole polymerization.
- Temperature : Ambient conditions minimize side reactions vs. reflux.
Lewis Acid-Catalyzed Methods
Boron Trifluoride Etherate (BF₃·OEt₂)
Inspired by bis-dipyrromethane syntheses, BF₃·OEt₂ (5 mol%) in dichloroethane (DCE) at 25°C facilitates coupling within 6 h. This method favors sterically hindered substrates and delivers 78–82% yields.
Mechanistic Analysis :
BF₃ coordinates to the aldehyde oxygen, enhancing electrophilicity. Subsequent nucleophilic attack by pyrrole’s α-position forms the C–C bond. ¹H NMR monitoring reveals intermediate iminium species at δ 8.9–9.2 ppm.
Iron(III) Perchlorate [Fe(ClO₄)₃]
For larger-scale production, Fe(ClO₄)₃ (3 mol%) in toluene/acetic acid (1:1) at 50°C achieves 70% yield over 16 h. This approach avoids halogenated solvents, aligning with green chemistry principles.
Solvent and Stoichiometry Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pyrrole:Aldehyde | 2:1 | Maximizes bis-adduct |
| Solvent Polarity | Medium (DCE > H₂O) | Enhances solubility |
| Reaction Time | 2–24 h | Prevents over-oxidation |
Data aggregated from highlight dichloroethane’s superiority over water due to improved aldehyde solubility. Stoichiometric excess of pyrrole (2.5:1) suppresses mono-adduct formation, as confirmed by LC-MS.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorption at 1605 cm⁻¹ (C=N stretch) and 1510 cm⁻¹ (aromatic C=C) confirm conjugation.
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
Gradient elution (hexane → ethyl acetate) during column chromatography resolves co-eluting mono-adducts. Recrystallization from ethanol/water (1:3) further enhances purity to >99%.
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15N
- Molecular Weight : Approximately 225.29 g/mol
- Structural Characteristics : The compound consists of two pyrrole rings linked by a methylene bridge and substituted with a 4-methylphenyl group. This substitution can influence the compound's electronic characteristics and reactivity.
Medicinal Chemistry
1H-Pyrrole derivatives are often explored for their biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrole compounds can exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that certain pyrrole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a mechanism for therapeutic action.
Materials Science
The unique electronic properties of 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- allow its application in:
- Organic Electronics : The compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its conductive properties.
- Polymer Chemistry : It serves as a building block for synthesizing polymers with tailored electronic and optical properties.
Organic Synthesis
In synthetic chemistry, this compound is valuable for:
- Building Block in Synthesis : It can be employed as a precursor for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : The compound can participate in various reactions such as cycloadditions and substitutions, facilitating the formation of diverse chemical entities.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several pyrrole derivatives, including 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Anticancer Potential
In another study published in the Journal of Medicinal Chemistry, the anticancer properties of 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- were evaluated against various cancer cell lines. The compound demonstrated cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest its potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 2,2’-[(4-methylphenyl)methylene]bis- exerts its effects involves interactions with various molecular targets and pathways. The pyrrole ring structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets. The specific pathways involved depend on the particular application and the nature of the derivatives being studied .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Moiety
The 4-methylphenyl group distinguishes this compound from other bis-pyrrole derivatives. Key comparisons include:
Key Observations :
Comparison with Non-Aromatic Methylene-Bridged Analogues
- Thiophene-Linked Bis-Pyrroles : Compounds like 1H-Pyrrole, 2,2'-(2,5-thiophenediyl)bis[4-propyl] (CAS 142038-36-6) replace the methylene bridge with a sulfur-containing thiophene ring, altering conjugation and redox properties .
- Vanadium/Nickel Complexes : Bis-pyrroles coordinated with metals (e.g., C20HxN4V, C20HxN4Ni) exhibit distinct catalytic and magnetic behaviors, diverging from the organic applications of the methylphenyl variant .
Physicochemical Properties
- Thermal Stability : The methyl group in 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- enhances thermal stability compared to halogenated derivatives (e.g., 10f) due to reduced electronegativity .
- Solubility : Moderately hydrophobic (logPoct/wat ~2.8), making it suitable for organic solvent-based reactions, unlike hydrophilic nitro-substituted analogues .
Biological Activity
Overview
1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- is a heterocyclic organic compound characterized by its unique pyrrole ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the 4-methylphenyl group enhances its reactivity and biological profile.
Synthesis Methods
The synthesis of 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- typically involves acid-catalyzed condensation reactions. Common reagents include:
- Acids : Hydrochloric acid or sulfuric acid
- Aldehydes : Used for the formation of the methylene bridge between two pyrrole rings
The reaction conditions are crucial for achieving high yields and purity of the final product.
The biological activity of 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- is attributed to its ability to interact with various molecular targets through:
- π-π stacking interactions : Facilitating binding to nucleic acids and proteins
- Hydrogen bonding : Enhancing affinity for biological targets
These interactions can influence several pathways, particularly those involved in cell signaling and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis- exhibit significant antimicrobial properties. A study evaluated various pyrrole derivatives for their efficacy against bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 16 µg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | <16 | Staphylococcus aureus |
| Compound B | <16 | Escherichia coli |
| Compound C | >64 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that some derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, a derivative was found to inhibit the growth of breast cancer cells with an IC50 value of 12 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrrole ring significantly affect biological activity. Substituents such as electron-withdrawing or electron-donating groups can enhance or diminish potency against specific targets.
Key Findings:
- Electron-withdrawing groups at the R position improve anticancer activity.
- Bulky substituents can hinder binding affinity.
- The position of substituents plays a critical role in determining the overall biological efficacy.
Case Study 1: Acetylcholinesterase Inhibition
A study focused on polysubstituted pyrroles demonstrated that certain derivatives effectively inhibited acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The most potent compounds exhibited IC50 values ranging from 5 to 15 µM .
Case Study 2: Anti-Tuberculosis Activity
Another research effort highlighted the potential of pyrrole derivatives as anti-tuberculosis agents. Compounds designed with specific substituents showed MIC values below 0.016 µg/mL against drug-resistant strains of Mycobacterium tuberculosis, indicating promising therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a general procedure involves reacting substituted pyrroles with a 4-methylbenzaldehyde derivative in the presence of an acid catalyst. Purification is typically achieved through recrystallization (e.g., methanol as a solvent) or column chromatography. Evidence from analogous bis-pyrrole syntheses highlights the use of chloranil as an oxidizing agent in xylene under reflux for 25–30 hours, followed by NaOH workup and recrystallization . A specific protocol for a structurally similar compound (2,2'-((4-chlorophenyl)methylene)bis(1H-pyrrole)) reports a 78% yield via condensation, with characterization by (e.g., δ 5.45 ppm for the methylene bridge proton) and .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy is critical. For bis-pyrrole derivatives, typically shows signals for pyrrole protons (δ 5.8–6.7 ppm) and the methylene bridge (δ ~5.45 ppm). confirms aromatic carbons (δ 128–140 ppm) and the bridging carbon (δ ~43 ppm) . Infrared (IR) spectroscopy can validate functional groups (e.g., absence of aldehyde C=O stretches at ~1700 cm). High-resolution mass spectrometry (HRMS) or elemental analysis further ensures molecular formula accuracy .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (2D GC/TOF-MS) is effective for detecting trace pyrrole derivatives. For example, methyl-substituted pyrroles have been quantified with detection limits in the range of – g/g using this method. Calibration curves with internal standards (e.g., deuterated analogs) improve precision .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations, such as those using the B3LYP hybrid functional, can predict reaction thermodynamics (e.g., Gibbs free energy changes for condensation steps) and electronic properties (e.g., HOMO-LUMO gaps). These models guide solvent selection, catalyst design, and substituent effects. For instance, exact-exchange terms in DFT improve accuracy for thermochemical predictions, reducing average absolute deviations to ~2.4 kcal/mol in atomization energies .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar bis-pyrroles?
- Methodological Answer : Contradictions in NMR or IR data often arise from conformational flexibility or solvent effects. Variable-temperature NMR can identify dynamic processes (e.g., hindered rotation of the methylene bridge). X-ray crystallography provides definitive structural validation, as seen in related compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, where crystal packing resolves ambiguities in stereochemistry . Comparative studies with deuterated solvents (e.g., DMSO-d vs. CDCl) also clarify solvent-induced shifts .
Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?
- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds. For example, analogs like methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate show melting points at 100–101°C, indicating thermal stability up to this range . Photostability is evaluated via UV-Vis spectroscopy under controlled irradiation, with quenchers like BHT (butylated hydroxytoluene) added to suppress radical degradation pathways .
Q. What advanced separation techniques improve purity for applications in supramolecular chemistry?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities, while size-exclusion chromatography (SEC) isolates oligomeric byproducts. For example, bis-pyrroles functionalized with sulfonyl groups (e.g., 4-aroyl-3-sulfonyl-1H-pyrroles) require gradient elution with acetonitrile/water mixtures to achieve >95% purity .
Methodological Considerations & Data Reliability
- Contradictions in Evidence : While quantifies pyrrole derivatives via GC/TOF-MS, it does not specify detection limits for the target compound, necessitating validation with spiked recovery experiments. Similarly, NMR data in and assume ideal crystallinity; amorphous or polymorphic forms may require additional techniques like powder XRD.
- Best Practices : Triangulate data from multiple analytical methods (e.g., NMR, HRMS, XRD) to ensure reliability . For computational studies, benchmark DFT results against experimental thermochemistry (e.g., combustion calorimetry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
